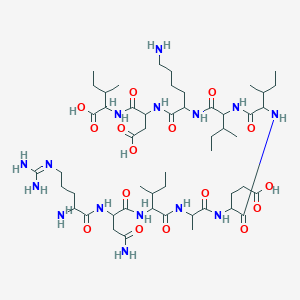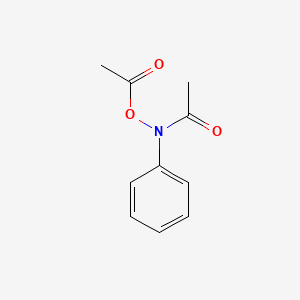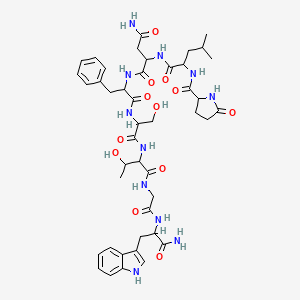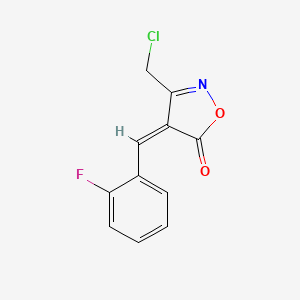
(E)-4-(but-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(but-2-en-1-yl)aniline: N-[(2E)-But-2-en-1-yl]aniline , is an organic compound with the following chemical structure:
C10H13N
It consists of a benzene ring (an aromatic six-membered carbon ring) attached to an aniline group (an amino group, -NH₂, bonded to a phenyl ring). The “E” in the name indicates the trans configuration of the double bond in the butenyl side chain.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity:
(E)-4-(but-2-en-1-yl)aniline: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the nitroso group yields the corresponding aniline.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., bromine, chlorine) or acylation reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitroso derivatives.
- Reduction: Aniline derivatives.
- Substitution: Substituted anilines.
Applications De Recherche Scientifique
(E)-4-(but-2-en-1-yl)aniline: finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Used in the design of bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The exact mechanism by which (E)-4-(but-2-en-1-yl)aniline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparaison Avec Des Composés Similaires
(E)-4-(but-2-en-1-yl)aniline: stands out due to its unique combination of aniline and butenyl moieties. Similar compounds include other substituted anilines and aliphatic amines.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
Clé InChI |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1=CC=C(C=C1)N |
SMILES canonique |
CC=CCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)



![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)

![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)


![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
